molecular formula C11H16FNO B1272763 (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine CAS No. 418786-13-7

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Cat. No.: B1272763
CAS No.: 418786-13-7
M. Wt: 197.25 g/mol
InChI Key: NDIIJKZDNPQYTK-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is an organic compound that features a benzyl group substituted with a fluorine atom at the para position and an amine group attached to a 2-methoxy-1-methyl-ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine typically involves the reaction of 4-fluorobenzyl chloride with 2-methoxy-1-methyl-ethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms can influence the binding affinity and metabolic stability of bioactive molecules .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the fluorine atom can enhance the bioavailability and efficacy of drug candidates .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers and advanced materials .

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The amine group can participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzyl chloride
  • 4-Fluorobenzyl alcohol
  • 4-Fluorobenzaldehyde

Uniqueness

Compared to similar compounds, (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine offers a unique combination of a fluorinated benzyl group and an amine functional group. This combination provides distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIIJKZDNPQYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386110
Record name (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418786-13-7
Record name (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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